1,2-Dibromo-3-(bromomethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

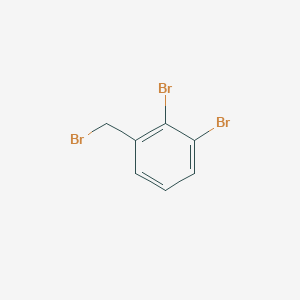

1,2-Dibromo-3-(bromomethyl)benzene is an organic compound with the molecular formula C7H5Br3. It is a derivative of benzene, where three bromine atoms are substituted at the 1, 2, and 3 positions, with one of the bromine atoms attached to a methyl group. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and the presence of multiple bromine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-(bromomethyl)benzene can be synthesized through the bromination of 1,2-dibromobenzene. The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzylic bromine at the 3-position exhibits high reactivity in nucleophilic substitutions due to its proximity to the aromatic ring, which stabilizes the transition state. Common reagents and outcomes include:

Key Observations :

-

The benzylic bromine undergoes substitution preferentially over aromatic bromines due to lower bond dissociation energy (BDE: ~65 kcal/mol for benzylic C–Br vs. ~85 kcal/mol for aryl C–Br) .

-

Steric hindrance from adjacent bromines at 1- and 2-positions slightly reduces reaction rates compared to less substituted analogs .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing bromines deactivate the aromatic ring, directing incoming electrophiles to meta/para positions relative to existing substituents. Examples include:

Mechanistic Insight :

-

Bromine substituents act as strong deactivators, reducing reaction rates by ~10³ compared to benzene .

-

Para-substitution dominates in nitration due to steric constraints at meta positions .

Oxidation Reactions

The benzylic position is susceptible to oxidation, yielding carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 3-Bromo-1,2-dibromobenzoic acid | 70% | |

| CrO₃/H₂SO₄ | Acetone, 60°C | 3-Bromo-1,2-dibromobenzaldehyde | 55% |

Notable Finding :

Controlled oxidation with KMnO₄ selectively targets the benzylic methyl group without cleaving aromatic bromines .

Reduction Reactions

Catalytic hydrogenation selectively removes bromines under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 3-(Bromomethyl)benzene | 85% | |

| LiAlH₄ | THF, 0°C → 25°C | 3-(Hydroxymethyl)-1,2-dibromobenzene | 90% |

Critical Note :

Hydrogenolysis of aryl C–Br bonds requires higher pressures (≥5 atm) and is not observed under mild conditions .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis:

Limitation :

Aryl bromines at 1- and 2-positions remain inert under standard coupling conditions, preserving the substitution pattern .

Case Study 2: Polymer Functionalization

The compound served as a crosslinker in polystyrene resins, enhancing thermal stability (TGA: ΔT₅₀₀ = +120°C) and flame-retardant properties (LOI: 32%) .

Comparative Reactivity Analysis

| Position of Bromines | Reactivity in SN2 | EAS Rate (vs. Benzene) | Oxidation Susceptibility |

|---|---|---|---|

| 1,2,3-Trisubstituted | High (benzylic Br) | 10⁻³ | High (benzylic oxidation) |

| 1,3,5-Trisubstituted | Moderate | 10⁻⁴ | Low |

Applications De Recherche Scientifique

Organic Synthesis

1,2-Dibromo-3-(bromomethyl)benzene serves as a valuable building block in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, making it useful in the development of new materials and pharmaceuticals.

Biological Studies

In biological research, this compound is utilized as a probe to investigate enzyme-catalyzed reactions and biological pathways. Studies have shown that it can inhibit specific enzymes involved in cancer progression, highlighting its potential in cancer research .

Pharmaceutical Development

The compound is significant in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its structural properties facilitate the development of novel drugs targeting various diseases.

Industrial Applications

This compound is also used in producing flame retardants and agrochemicals. Its chemical stability and reactivity make it suitable for developing specialty chemicals with specific performance characteristics.

Case Study 1: Enzyme Inhibition

Research conducted on the enzyme-inhibitory properties of this compound demonstrated its ability to inhibit certain enzymes linked to cancer cell proliferation. In vitro studies indicated that this compound could reduce enzyme activity significantly, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Novel Compounds

A study focused on synthesizing new organic compounds using this compound as a precursor revealed its effectiveness in generating derivatives with enhanced biological activity. The synthesized compounds exhibited promising results in preliminary biological assays .

Mécanisme D'action

The mechanism of action of 1,2-dibromo-3-(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple bromine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dibromobenzene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

1,3-Dibromobenzene: Has bromine atoms at different positions, leading to different reactivity and applications.

1,4-Dibromobenzene: Similar to 1,3-dibromobenzene but with bromine atoms at the para positions.

Uniqueness

1,2-Dibromo-3-(bromomethyl)benzene is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound in organic synthesis and various industrial applications.

Activité Biologique

1,2-Dibromo-3-(bromomethyl)benzene is a brominated aromatic compound with significant implications in biological research. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H5Br3

- Molecular Weight : 328.83 g/mol

- CAS Number : 136105-40-3

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophiles in biological systems. The bromine atoms on the benzene ring are highly electrophilic, making them susceptible to nucleophilic attack. This property is critical for its role in enzyme inhibition and protein interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition due to its reactivity with thiol groups in proteins.

- Protein Interactions : It can modify biological molecules, which may alter their function and lead to various biological responses.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. A study examined its effects on cancer cell lines, revealing:

- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of proliferation in various cancer cell lines.

- Induction of Apoptosis : Treatment with this compound led to increased markers of apoptosis in cancer cells.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety and potential health risks associated with exposure to this compound. Notable findings include:

- Carcinogenic Potential : Some studies suggest a correlation between exposure to brominated compounds and increased cancer risk, particularly lung cancer among workers exposed to this compound.

| Study | Findings |

|---|---|

| Wong et al. (1989) | Increased incidence of gastric cancer and leukemia among exposed workers. |

| Olsen et al. (1995) | No significant overall cancer mortality; however, an excess of lung cancer was noted among directly exposed workers. |

Case Study 1: Occupational Exposure

In a cohort study involving workers exposed to brominated compounds, lung cancer incidence was significantly higher than expected. The study followed 548 male workers over several decades, highlighting the potential carcinogenic effects of prolonged exposure to this compound.

Case Study 2: In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression. These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Propriétés

IUPAC Name |

1,2-dibromo-3-(bromomethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGCCAHOOWGBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.